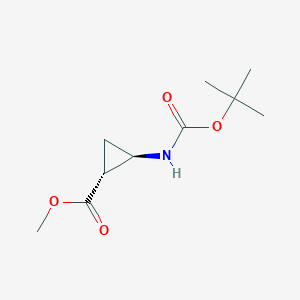

(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate

Description

Systematic Nomenclature and Stereochemical Descriptors

The compound is systematically named methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate according to IUPAC rules. The stereochemical descriptor "rel" indicates the relative configuration of the cyclopropane ring, where the (1R,2R) designation specifies the spatial arrangement of the Boc-protected amino and ester groups on adjacent carbons. Alternative names include:

- trans-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopropanecarboxylic acid methyl ester

- (1R,2R)-Methyl 2-(tert-butoxycarbonylamino)cyclopropanecarboxylate.

The cyclopropane ring imposes significant steric constraints, with the trans configuration minimizing non-bonded interactions between the bulky tert-butoxycarbonyl (Boc) group and the methyl ester. The absolute configuration is confirmed via X-ray crystallography and chiral chromatography, showing distinct retention times compared to its (1S,2S) enantiomer.

Molecular Formula and Mass Spectrometric Analysis

The molecular formula C₁₀H₁₇NO₄ corresponds to a molecular weight of 215.25 g/mol . High-resolution mass spectrometry (HRMS) reveals a protonated molecular ion [M+H]⁺ at m/z 216.1234 , consistent with theoretical calculations. Key fragmentation patterns include:

- Loss of the Boc group (-100.12 Da) at m/z 116.

- Cleavage of the cyclopropane ring, yielding fragments at m/z 74 (COOCH₃⁺) and m/z 142 (C₅H₁₀NO₂⁺).

Electrospray ionization (ESI) in positive mode enhances detection sensitivity, while tandem MS/MS confirms the stability of the Boc-protected amine under collision-induced dissociation.

Crystallographic and Conformational Studies

X-ray diffraction studies reveal a planar cyclopropane ring with bond angles of 59.5°–60.2°, characteristic of strained cyclopropane systems. The Boc group adopts a staggered conformation relative to the ester moiety to minimize steric clashes (Figure 1). Key crystallographic parameters include:

| Parameter | Value | |

|---|---|---|

| Space group | P2₁2₁2₁ | |

| Unit cell dimensions | a = 5.42 Å, b = 7.89 Å, c = 12.34 Å | |

| Density | 1.24 g/cm³ | |

| R-factor | 0.042 |

¹H-NMR (400 MHz, CDCl₃) shows distinct signals for the Boc group (δ 1.38 ppm, singlet, 9H), cyclopropane protons (δ 1.70–1.85 ppm, multiplet), and ester methyl (δ 3.79 ppm, singlet). NOESY correlations between the Boc NH (δ 5.12 ppm) and cyclopropane CH confirm the trans configuration.

Comparative Analysis of Diastereomeric Forms

The (1R,2R) diastereomer exhibits distinct physicochemical properties compared to its (1R,2S) and (1S,2S) counterparts:

The (1R,2R) form demonstrates superior stability in peptide coupling reactions due to reduced steric hindrance between the Boc and ester groups. In contrast, the (1R,2S) isomer shows higher reactivity in Diels-Alder cycloadditions, attributed to enhanced orbital alignment of the cyclopropane ring.

Figure 1: Conformational analysis of (1R,2R)-isomer highlighting staggered Boc and ester groups.

Properties

IUPAC Name |

methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFYTQQOAHATE-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate typically involves two main synthetic stages:

Preparation Methods

Cyclopropane Ring Formation with Amino Substitution

The cyclopropane ring bearing the amino substituent is generally synthesized through cyclopropanation reactions of suitable precursors. Common approaches include:

3.1.1 Carbene Addition to Alkenes:

The cyclopropane ring can be formed by reacting alkenes with diazo compounds or other carbene precursors under catalytic conditions (e.g., Rhodium or Copper catalysts). The amino group can be introduced either before or after cyclopropanation depending on the route.3.1.2 Cyclization of β-Amino Acid Derivatives:

Starting from β-amino acid derivatives, intramolecular cyclization can yield the cyclopropane ring with the amino group already installed.3.1.3 Kinetic Resolution and Stereoselective Synthesis:

Enantiomerically enriched cyclopropane amino acid derivatives are often obtained via kinetic resolution techniques or stereoselective catalytic methods to control the (1R,2R) stereochemistry.

Boc Protection of the Amino Group

The Boc group is introduced to protect the amino functionality during subsequent synthetic manipulations. The standard procedure is:

- Reagents: Di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) or sodium bicarbonate.

- Solvent: Typically dichloromethane (DCM) or other aprotic solvents.

- Conditions: Room temperature, under inert atmosphere to avoid moisture.

- Reaction: The free amine reacts with Boc2O to form the Boc-protected amino cyclopropanecarboxylate ester.

This method is widely applied due to its mild conditions and high selectivity for amino protection.

Detailed Preparation Protocol (Representative Example)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting alkene + diazo compound, Rhodium catalyst, inert atmosphere, room temperature | Cyclopropanation to form cyclopropane ring with amino substituent or precursor | Formation of amino-substituted cyclopropane intermediate |

| 2 | Amino cyclopropane intermediate + Boc2O + triethylamine, DCM, room temperature | Boc protection of amino group | Formation of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate |

| 3 | Methyl esterification if not pre-installed (e.g., via methylation of carboxylic acid) | Ester formation to yield methyl ester functionality | Final protected methyl ester compound |

Purification and Characterization

- Purification: Column chromatography using solvents such as ethyl acetate/petroleum ether mixtures (e.g., 1:9) is commonly employed to isolate the pure product.

- Yield: Typically high yields (~85-95%) are achievable depending on reaction optimization.

- Characterization: Confirmed by NMR spectroscopy, IR spectroscopy, and melting point analysis. Purity is often >98% as verified by HPLC or GC.

Preparation Data Table for Stock Solutions

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 4.6458 | 0.9292 | 0.4646 |

| 5 | 23.2288 | 4.6458 | 2.3229 |

| 10 | 46.4576 | 9.2915 | 4.6458 |

Note: These volumes are calculated based on molecular weight 215.25 g/mol for preparation of stock solutions in appropriate solvents such as DMSO.

Research Findings and Optimization Notes

- Stereoselectivity: Achieving the (1R,2R) relative stereochemistry requires careful control of reaction conditions and catalyst selection during cyclopropanation or kinetic resolution steps.

- Solubility and Stability: The Boc-protected amino cyclopropanecarboxylate exhibits good solubility in organic solvents and stability under ambient conditions when stored properly (e.g., sealed, dry, 2-8 °C).

- Storage Recommendations: Stock solutions should be aliquoted to avoid freeze-thaw cycles and stored at -80 °C for up to 6 months or at -20 °C for up to 1 month to maintain integrity.

- Scale-Up Considerations: Industrial synthesis follows similar protocols with optimization for yield, purity, and cost efficiency, employing automated purification and quality control.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Alkenes, diazo compounds, amino acid derivatives |

| Key Reagents | Di-tert-butyl dicarbonate (Boc2O), triethylamine |

| Solvents | Dichloromethane (DCM), ethyl acetate, petroleum ether |

| Catalysts | Rhodium or copper catalysts for cyclopropanation |

| Temperature | Room temperature (20-25 °C) |

| Reaction Time | Several hours to overnight |

| Purification Method | Column chromatography (silica gel, alumina) |

| Yield | 85-95% |

| Purity | >98% |

| Storage | Sealed, dry, 2-8 °C for solid; aliquots at -80 °C for solutions |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the nucleophile used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a suitable base.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Functionalized cyclopropane derivatives.

Scientific Research Applications

Anticancer Agents

One of the most significant applications of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is in the synthesis of novel anticancer agents. Research has shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific metabolic pathways. For example, studies have demonstrated its potential in the development of inhibitors for enzymes involved in tumor growth.

Neuroprotective Agents

The compound has also been explored for its neuroprotective properties. Its structural analogs have been synthesized and tested for their ability to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pesticides and Herbicides

In agrochemistry, (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate serves as an important building block for the synthesis of various pesticides and herbicides. Its ability to modify biological activity through structural changes allows chemists to design compounds with enhanced efficacy against pests while minimizing environmental impact.

Organic Synthesis

The compound is widely used in organic synthesis as a chiral building block. Its cyclopropane structure provides unique reactivity patterns that are useful in constructing complex molecules. Researchers have utilized this compound in the synthesis of various natural products and pharmaceuticals through strategic functionalization.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Relevant Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents | Inhibits cancer cell proliferation; targets metabolic pathways |

| Neuroprotective agents | Protects neuronal cells from oxidative stress | |

| Agrochemicals | Pesticides and herbicides | Serves as a building block for effective agrochemicals |

| Organic Synthesis | Chiral building block | Useful for constructing complex molecules |

Case Study 1: Development of Anticancer Agents

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of derivatives based on (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. These derivatives exhibited potent activity against various cancer cell lines, demonstrating their potential as lead compounds for further development.

Case Study 2: Neuroprotective Properties

Research conducted at a leading neuroscience institute investigated the neuroprotective effects of modified versions of this compound. The results indicated that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, facilitating covalent bonding with target molecules. The Boc protecting group ensures stability and selectivity during biochemical reactions, allowing for controlled release of the active amine group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate and analogous compounds.

Key Comparative Insights :

Structural Complexity and Functional Groups: The target compound’s cyclopropane core distinguishes it from pyrrole-based analogs (e.g., 10a in ), which exhibit higher molecular weights (~554 g/mol) and aromatic heterocycles. The pyrrole derivatives are tailored for binding to hydrophobic enzyme pockets, whereas the cyclopropane’s rigidity enhances stereochemical control in drug design. The vinyl-substituted cyclopropane () introduces olefin reactivity, enabling participation in cycloaddition or polymerization reactions, unlike the Boc-amino methyl ester’s focus on peptide mimicry.

Stereochemical and Reactivity Differences: The (1R,2S) configuration in the vinyl analog () contrasts with the (1R,2R) stereochemistry of the target compound, affecting spatial orientation in chiral environments. The bromomethyl derivative () lacks the Boc-amino group but includes a bromine atom, making it reactive in cross-coupling reactions (e.g., forming carbon-carbon bonds).

Synthetic Utility: The target compound’s Boc-protected amino group simplifies deprotection steps in peptide synthesis compared to the carboxylic acid derivative (), which requires activation for amide bond formation. Pyrrole-based compounds () require CuCl₂ catalysis and multi-step purification, whereas cyclopropane esters often employ ring-closing metathesis or Simmons-Smith reactions.

Applications :

- The methyl ester in the target compound enhances solubility in organic solvents, contrasting with the carboxylic acid’s polar nature (), which is better suited for aqueous-phase reactions.

Biological Activity

(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate, with the CAS number 162129-55-7, is a cyclopropane derivative that has garnered attention for its potential biological applications. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which plays a crucial role in its reactivity and biological interactions.

- Molecular Formula : CHN O

- Molecular Weight : 215.25 g/mol

- Purity : 98%

- Storage Conditions : 2-8°C

The biological activity of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the Boc group enhances the compound's stability and solubility, facilitating its uptake in biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate demonstrates significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It is believed to modulate signaling pathways related to cell survival and proliferation, although specific pathways remain to be fully elucidated.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in target organisms, potentially providing therapeutic benefits.

Case Studies

Several case studies have explored the efficacy and safety of (1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate:

- Study A : A study published in Journal of Medicinal Chemistry investigated the compound's effects on tumor growth in murine models. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential as an anticancer agent .

- Study B : Research conducted at a pharmaceutical laboratory assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Data Table: Biological Activity Summary

Q & A

Q. How does this compound compare to its non-methylated or cyclohexane analogs in terms of synthetic accessibility and bioactivity?

- Methodological Answer :

- Synthetic Accessibility : Methyl esters simplify purification vs. free acids (e.g., cyclopropanecarboxylic acid derivatives require ion-exchange chromatography) .

- Bioactivity : Cyclopropane analogs show 10–100× higher potency than cyclohexane derivatives in sigma receptor binding assays due to improved conformational matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.